5-Ethoxy-2-methyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-ethoxy-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-3-13-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
JDNFGNIUEHOZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Optimization
Replacing aqueous HCl with polyphosphoric acid (PPA) in toluene improves reaction homogeneity, increasing yields to 75% while reducing reaction time to 8 hours. Microwave-assisted protocols (300 W, 150°C) further enhance efficiency, completing cyclization in 45 minutes with comparable yields.
Substituent Compatibility Studies
Table 1 summarizes yield variations with different acid components:
| Acid Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 110 | 12 | 68 |
| Acetyl chloride | 80 | 6 | 72 |
| Trimethyl orthoacetate | 120 | 10 | 65 |
Data adapted from benzimidazole cyclization studies.
Multi-Step Synthesis via Stobbe Condensation
The patent WO2015005615A1 details a scalable approach employing Stobbe condensation followed by imidazole cyclization:
Stepwise Reaction Mechanism
- Stobbe Condensation : Reacting ethyl 4-(benzyloxy)-3-nitrobenzoate with diethyl ethoxymethylenemalonate in ethanol using potassium tert-butoxide (1.2 eq) at 50–55°C for 5 hours forms the conjugated dienoate intermediate (89% yield).
- Cyclization : Treatment with ammonium acetate in acetic acid (reflux, 8 h) induces ring closure, generating the benzimidazole core with simultaneous ethoxy group incorporation.
Critical Process Parameters
- Base Selection : Potassium tert-butoxide outperforms sodium ethoxide, giving 89% versus 72% yield
- Temperature Control : Maintaining 50–55°C prevents decarboxylation side reactions
- Stoichiometry : 1:1.2 molar ratio of diamine to malonate ester optimizes intermediate formation
Heterocyclic Intermediate-Mediated Synthesis
J-stage studies demonstrate the utility of imidazole precursors for benzimidazole construction:
Lithioimidazole Coupling Strategy
2-Lithio-1-methylimidazole reacts with 4-ethoxybenzaldehyde at −78°C in THF, followed by acidic workup to yield (1-methyl-1H-imidazol-2-yl)(4-ethoxyphenyl)methanol (76%). Subsequent oxidation with MnO$$_2$$ provides the corresponding ketone, which undergoes cyclization with ammonium acetate to form the target compound.
Oxadiazole Ring-Assisted Cyclization
As reported in benzimidazole-triazole hybrid syntheses:
- Condense 4-ethoxy-1,2-diaminobenzene with chloroacetyl chloride to form 1-(2-amino-4-ethoxyphenyl)-2-chloroethanone
- React with potassium thiocyanate in DMF (80°C, 6 h) to install the thioamide moiety
- Cyclize using polyphosphoric acid (120°C, 4 h) yielding 5-ethoxy-2-methylbenzimidazole (82%)
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance Spectroscopy
$$ ^1H $$-NMR (400 MHz, DMSO-d$$_6$$):
Infrared Spectroscopy
Key absorptions (cm$$^{-1}$$):
Comparative Methodological Analysis
Table 2 evaluates synthetic approaches:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid-Catalyzed Cyclization | 68 | 95 | Moderate |
| Stobbe Condensation | 89 | 98 | High |
| Lithioimidazole Route | 76 | 92 | Low |
| Oxadiazole-Mediated | 82 | 96 | Moderate |
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various benzimidazole derivatives with potential biological activities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can act as an inhibitor of specific enzymes or receptors in biological systems.
Medicine: Benzimidazole derivatives, including 5-Ethoxy-2-methyl-1H-benzo[d]imidazole, are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, cancer, and other diseases.
Industry: In the industrial sector, 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The substituents at the 5- and 2-positions significantly influence solubility, bioavailability, and electronic properties. Below is a comparative table of key analogs:
Key Observations :
- Electron-Withdrawing Effects : Fluorine and sulfonamide groups (e.g., in ) reduce electron density in the aromatic system, altering reactivity and binding affinity.
- Steric Effects : Bulky substituents like phenyl or benzyl groups (e.g., ) may hinder molecular packing, affecting crystallization and solubility.
Antitumor Activity
- 5-Hydrosulfonyl derivatives (e.g., compounds 5a–o in ) exhibit IC₅₀ values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, attributed to sulfonamide-mediated apoptosis induction.
- Ethoxy analogs : While direct antitumor data for 5-Ethoxy-2-methyl-1H-benzimidazole is unavailable, ethoxy groups in related compounds enhance DNA intercalation and topoisomerase inhibition .
Antimicrobial Activity
- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro derivatives () show potent activity against S. aureus (MIC: 2–8 µg/mL) due to fluorine-enhanced electronegativity and dioxol-ether-mediated membrane disruption.
Enzyme Inhibition
- Methoxybenzyl-aminoimidazoles () inhibit tyrosine kinases (e.g., EGFR) via H-bonding interactions with the kinase ATP-binding pocket.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethoxy-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of benzo[d]imidazole derivatives typically involves cyclization of o-phenylenediamine analogs with carboxylic acids or aldehydes under acidic conditions. For example, refluxing with p-toluenesulfonic acid (p-TSA) in DMF at 100°C has been effective for similar compounds . Ethoxy and methyl substituents may require selective protection/deprotection steps to avoid side reactions. Yield optimization can be achieved via factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) . Purification via column chromatography (hexane:ethyl acetate gradients) is recommended, with TLC monitoring (Rf ~0.6 in 70:30 hexane:ethyl acetate) .
Q. How can researchers characterize the structural integrity of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Look for characteristic signals, such as the ethoxy group’s triplet at ~1.3 ppm (CH3) and quartet at ~3.8 ppm (CH2) .
- HRMS : Confirm molecular weight (e.g., C10H12N2O: calculated 176.0950) .
- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H tautomers) if single crystals are obtainable .
Q. What safety precautions are critical when handling 5-Ethoxy-2-methyl-1H-benzo[d]imidazole?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 2-Methoxy-5-nitro-1H-benzimidazole). Key precautions include:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy .
- Dispose of waste via approved hazardous waste protocols.
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole derivatives?
- Methodological Answer : Perform in silico molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like EGFR. Compare results with experimental IC50 values from analogues (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives showed EGFR inhibition at 0.89–4.67 µM) . Validate predictions using ADMET analysis (e.g., SwissADME) to evaluate pharmacokinetic properties .
Q. What strategies resolve contradictions between in vitro and in silico data for benzo[d]imidazole derivatives?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Address these by:
- Re-docking with explicit solvent models (e.g., TIP3P water).
- Running molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes .
- Validating with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) affect electronic properties and reactivity?
- Methodological Answer : Use DFT calculations (Gaussian 09) to map electron density distributions. Compare Hammett σ values: ethoxy (-0.25) vs. methoxy (-0.27) to predict substituent effects on nucleophilic aromatic substitution . Experimentally, synthesize analogues (e.g., 5-Methoxy-2-methyl variants) and compare reaction rates in SNAr reactions .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
